Molecular Weight and Formula Differentiation from Des-Methyl and Primary Amine Analogs
The target compound (C9H14ClN3O2, MW 231.68 g/mol) carries an additional CH2 unit relative to the des-3-methyl analog (C8H12ClN3O2, MW 217.65 g/mol) and the primary amine analog (C8H12ClN3O2, MW 217.65 g/mol), translating to a +14.03 g/mol mass increment that is analytically resolvable by LCMS and serves as a built-in identity verification marker during reaction monitoring . This mass difference also corresponds to a 6.4% higher molecular weight, which directly impacts molar stoichiometry calculations in multi-step library synthesis .
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 231.68 g/mol, C9H14ClN3O2 |
| Comparator Or Baseline | Des-3-methyl analog (CAS 1250847-38-1): 217.65 g/mol, C8H12ClN3O2; Primary amine analog (CAS 1339890-40-2): 217.65 g/mol, C8H12ClN3O2 |
| Quantified Difference | +14.03 g/mol (6.4% increase) vs. both comparators |
| Conditions | Exact mass calculation from molecular formula; verified by vendor specifications |
Why This Matters
This mass difference enables unambiguous LCMS tracking of the target compound in reaction mixtures where multiple pyrazole-propanoate intermediates are present, reducing analytical ambiguity.
